molecular formula C22H24N2O3S B11655603 (5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11655603
M. Wt: 396.5 g/mol
InChI Key: JMOHKAOMAGPRLG-XMHGGMMESA-N
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Description

(5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a benzylidene group, a thioxoimidazolidinone core, and tert-butylphenoxyethoxy substituents, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 4-formylbenzoic acid to yield the corresponding benzylidene derivative. Finally, the benzylidene derivative undergoes cyclization with thiourea to form the thioxoimidazolidinone core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxoimidazolidinone core.

    Substitution: The benzylidene and phenoxy groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzylidene or phenoxy rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzylidene and thioxoimidazolidinone moieties may play a role in binding to these targets, while the tert-butylphenoxyethoxy groups could influence the compound’s solubility and bioavailability. Specific pathways involved would depend on the biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-tert-butylphenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • 2-(4-tert-butylphenyl)ethanol
  • 2-(2-tert-butylphenoxy)ethanamine

Uniqueness

Compared to similar compounds, (5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one stands out due to its unique combination of functional groups and potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(5E)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H24N2O3S/c1-22(2,3)16-6-10-18(11-7-16)27-13-12-26-17-8-4-15(5-9-17)14-19-20(25)24-21(28)23-19/h4-11,14H,12-13H2,1-3H3,(H2,23,24,25,28)/b19-14+

InChI Key

JMOHKAOMAGPRLG-XMHGGMMESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

Origin of Product

United States

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